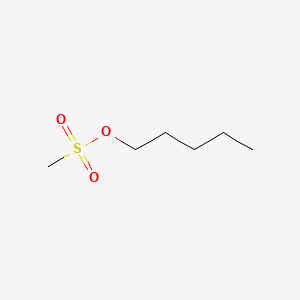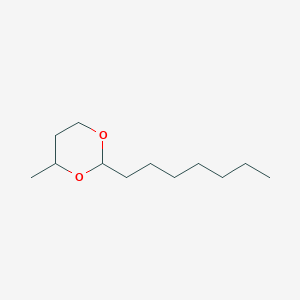
Phenol, 4-undecyl-
Overview
Description
Phenol, 4-undecyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the phenol family and is also known as 4-undecylphenol. This compound is used in the synthesis of various materials such as surfactants, resins, and polymers. In
Scientific Research Applications
1. Impact on Receptors
Phenols, including Phenol, 4-undecyl-, are used in the plastic industry and can affect biological receptors. Studies have shown that these compounds can influence the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR), which are significant for hormonal activity and regulation (Krüger et al., 2008).
2. Role in Plant Stress Response
Phenolic compounds play crucial roles in plants, especially under stress conditions. They are involved in various physiological processes and help plants cope with environmental stresses. Research has highlighted the importance of phenolic compounds in plant responses to abiotic stress, emphasizing their role in mitigating harmful effects (Sharma et al., 2019).
3. Polymer Synthesis and Application
Phenol, 4-undecyl- is also used in synthesizing polymers with unique properties. Studies have demonstrated its use in creating comb polymers with specific behaviors and applications in materials science (Chang & Pugh, 2001).
4. Environmental Impact and Biodegradation
Environmental research has focused on the behavior of phenolic compounds, including their adsorption and biodegradation. Phenol, 4-undecyl-, as part of this group, is relevant for understanding environmental pollution and remediation strategies (Ku & Lee, 2000).
Properties
IUPAC Name |
4-undecylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(18)15-13-16/h12-15,18H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEHLEHQNAUGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341317 | |
| Record name | Phenol, 4-undecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20056-73-9 | |
| Record name | Phenol, 4-undecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















